molecular formula C7H12N2O3 B13810762 Ethyl N-(Allylcarbamoyl)carbamate

Ethyl N-(Allylcarbamoyl)carbamate

Cat. No.: B13810762
M. Wt: 172.18 g/mol
InChI Key: QYNVEDGWEASVKD-UHFFFAOYSA-N
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Description

Ethyl N-(Allylcarbamoyl)carbamate is a carbamate derivative featuring an allylcarbamoyl substituent. Carbamates are characterized by the functional group –O–CO–N<, and their biological and chemical properties are heavily influenced by substituents. Allyl-containing carbamates, such as Allyl (2-(4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy)ethyl)carbamate (), are often synthesized via reactions involving allyl alcohols or isocyanates, with NMR and mass spectrometry used for structural confirmation .

Properties

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

ethyl N-(prop-2-enylcarbamoyl)carbamate

InChI

InChI=1S/C7H12N2O3/c1-3-5-8-6(10)9-7(11)12-4-2/h3H,1,4-5H2,2H3,(H2,8,9,10,11)

InChI Key

QYNVEDGWEASVKD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(=O)NCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [(2-propenylamino)carbonyl]-, ethyl ester typically involves the reaction of ethyl chloroformate with 2-propenylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [(2-propenylamino)carbonyl]-, ethyl ester undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various carbamate derivatives, amines, and substituted carbamates .

Scientific Research Applications

Carbamic acid, [(2-propenylamino)carbonyl]-, ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of carbamic acid, [(2-propenylamino)carbonyl]-, ethyl ester involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context. The pathways involved include binding to active sites of enzymes and altering their activity, which can lead to various biological effects .

Comparison with Similar Compounds

Ethyl Carbamate (EC)

Structure : CH₃CH₂–O–CO–NH₂
Key Differences :

  • Carcinogenicity: Ethyl carbamate is a known carcinogen, inducing hepatic carcinomas and neurofibrosarcomas in rodents. However, its potency is significantly lower than vinyl carbamate (10–50× less active) .
  • Metabolism : EC requires metabolic activation (e.g., cytochrome P-450 enzymes) to form reactive intermediates, whereas vinyl carbamate exhibits direct mutagenicity .
  • Applications : EC is a contaminant in fermented foods and beverages, with regulatory limits (e.g., 150 µg/L in Canada) due to health risks .

Vinyl Carbamate

Structure : CH₂=CH–O–CO–NH₂
Key Differences :

  • Potency: Vinyl carbamate is 10–50× more carcinogenic than EC, inducing lung adenomas and skin tumors at lower doses .
  • Mutagenicity : Unlike EC, vinyl carbamate is directly mutagenic in Salmonella typhimurium assays when metabolized by liver enzymes .
  • Synthesis : Produced via dehydrogenation of EC or direct synthesis from vinyl precursors, highlighting structural reactivity differences .

Ethyl N-Methylcarbamate

Structure : CH₃CH₂–O–CO–NH–CH₃
Key Differences :

  • Synthesis: Prepared from methylcarbamyl chloride and ethanol, differing from allyl-carbamate routes that require allyl alcohol or palladium catalysts .

Allyl Carbamates (General Class)

Structure : R–O–CO–NH–(CH₂–CH=CH₂)
Key Differences :

  • Synthesis Challenges : Conventional methods involve allyl alcohols and isocyanates, but structural complexity (e.g., tri-/tetra-substituted double bonds) limits accessibility. Palladium catalysts or strong bases risk unwanted cyclization .
  • Applications: Used in pharmaceuticals and agrochemicals for their reactivity. For example, Allyl (2-(4-acetyl-2-methoxy-5-nitrophenoxy)ethyl)carbamate is a precursor in granulocyte colony-stimulating factor synthesis .

Data Tables

Table 1: Carcinogenic Potency of Selected Carbamates

Compound Relative Carcinogenic Activity (vs. EC) Key Tumor Types Induced Mutagenicity (S. typhimurium)
Ethyl Carbamate (EC) 1× (Baseline) Liver, lung, neurofibrosarcoma No (requires metabolism)
Vinyl Carbamate 10–50× Lung, skin, liver Yes (direct)
Ethyl N-Methylcarbamate <1× Not significant No
Allyl Carbamates* Not studied N/A Unknown

*Data specific to Ethyl N-(Allylcarbamoyl)carbamate is lacking; inferences based on structural analogs.

Research Findings and Implications

  • However, allyl derivatives often exhibit higher reactivity, necessitating further toxicological studies .
  • Analytical Challenges : Detection methods for carbamates (e.g., GC-MS, LC-MS) are well-established for EC , but allyl carbamates may require specialized protocols due to structural complexity.
  • Regulatory Gaps : While EC is regulated in beverages, allyl carbamates lack established safety thresholds, underscoring the need for risk assessments .

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